4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene
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Overview
Description
4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene is a complex organic compound that features a bromine atom, an indolinylsulfonyl group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura coupling is carried out under controlled conditions. The reaction mixture is typically heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indolinylsulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene involves its interaction with various molecular targets. The indolinylsulfonyl group can bind to specific receptors or enzymes, modulating their activity. The bromine atom and methyl groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-(indolinylsulfonyl)-2,5-dimethylbenzene is unique due to the presence of the indolinylsulfonyl group, which imparts specific biological and chemical properties. This distinguishes it from other brominated benzene derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16BrNO2S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16BrNO2S/c1-11-10-16(12(2)9-14(11)17)21(19,20)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
PVPQTUSWOWRCFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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